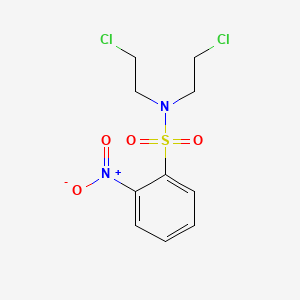

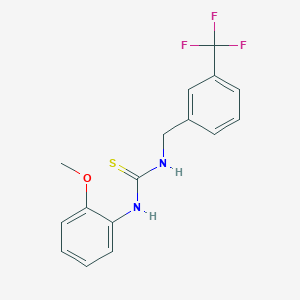

![molecular formula C15H8FN3O2S B2492548 3-(2-氟苯基)吡啶[3',2':4,5]噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1112383-59-1](/img/structure/B2492548.png)

3-(2-氟苯基)吡啶[3',2':4,5]噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

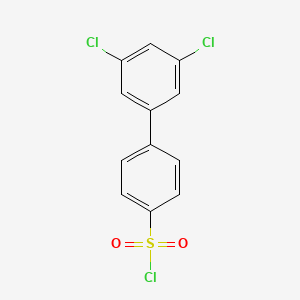

The compound "3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thienopyrimidine, a heterocyclic compound that has been the subject of extensive research due to its interesting chemical properties and potential biological activities. Thienopyrimidines are known for their diverse applications, including their use as sensors based on intramolecular charge transfer (ICT) properties, as well as their role in pharmaceuticals as non-peptide antagonists for various receptors .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives typically involves the cyclization of thiophene compounds with suitable precursors. For instance, the synthesis of various substituted thieno(2,3-d)pyrimidines has been achieved by first synthesizing ethyl 2-aminothiophene-3-carboxylate, followed by cyclization with different anilines to yield the desired thienopyrimidine core . Although the specific synthesis of "3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is not detailed in the provided papers, the general methodologies applied to similar compounds suggest a multi-step process involving cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by the presence of fused rings, which can influence the overall conformation and properties of the molecule. For example, in a related compound, the two fused rings of the thienopyrimidine system are coplanar, and the phenyl ring is twisted with respect to the heterocyclic pyrimidinone ring . Such structural features are crucial for the compound's interaction with biological targets and its physicochemical properties.

Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different functional groups. This versatility enables the fine-tuning of the compound's properties for specific applications, such as enhancing binding affinity to biological targets or modifying its sensor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can lead to distinct absorption and emission wavelengths, which are essential for their optical properties and potential use as ICT-based sensors . Additionally, the introduction of substituents like fluorine atoms can affect the compound's lipophilicity and membrane permeability, which are important factors for oral bioavailability in pharmaceutical applications .

科学研究应用

合成和抗菌评估

- 研究人员合成了各种取代噻吩(2,3-d)嘧啶,包括与感兴趣化合物密切相关的关键中间体,展示了其在创造抗菌化合物(More et al., 2013)中的潜在应用。

杂环化合物的合成

- 2004年进行的一项研究专注于合成新的2-取代和3-取代吡啶并[3′,2′:4,5]嘻吩[3,2-d]嘧啶-4(3H)酮和嘧啶-2,4(1H,3H)二酮衍生物,展示了该化合物在新型杂环结构发展中的作用(Roshani et al., 2004)。

分子结构分析

- 对7-芳基取代吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的分子结构进行了分析,这是该化学物质所属的一类,揭示了氢键和π-π堆积相互作用的见解,对理解其化学行为至关重要(Trilleras et al., 2009)。

生物活性探索

- 2006年的一项研究探索了噻嘧啶衍生物的合成,由于其高生物活性,表明了类似3-(2-氟苯基)吡啶并[3',2':4,5]嘻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮在药物应用中的潜力(El-Gazzar et al., 2006)。

尿素酶抑制

- 对5-取代-8-甲基-2H-吡啶[1,2-a]嘧啶-2,4(3H)-二酮及其衍生物的研究表明其在尿素酶抑制方面具有潜力,这是药物化学中的一个重要靶点(Rauf et al., 2010)。

结构和ADME性质

- 2014年的一项研究开发了一种简单的合成方法用于吡啶[2,3-d]嘧啶-2,4(1H,3H)-二酮,揭示了生物制药性能的显著变化,这对药物开发至关重要(Jatczak et al., 2014)。

作用机制

Target of Action

The primary target of 3-(2-fluorophenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the bromo-adjacent homology domain 2 (BAH2) of DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme responsible for maintaining methylation patterns following DNA replication, playing a crucial role in the preservation of epigenetic information and ensuring genomic stability .

Mode of Action

It is known that the compound interacts with its target, dnmt1, leading to changes in the methylation status of dna . This interaction could potentially inhibit the function of DNMT1, thereby affecting the methylation pattern of DNA .

Biochemical Pathways

The compound’s interaction with DNMT1 affects the DNA methylation pathway . DNA methylation is a biochemical process essential for normal development in higher organisms. It involves the addition of a methyl group to the 5 carbon of the cytosine ring resulting in 5-methylcytosine . Changes in DNA methylation status can lead to alterations in gene expression, which may have downstream effects on various biological processes .

Result of Action

The result of the compound’s action is a change in the methylation status of DNA, which can lead to alterations in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected . In some cases, this may lead to antitumor activity .

属性

IUPAC Name |

5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FN3O2S/c16-9-5-1-2-6-10(9)19-14(20)12-11(18-15(19)21)8-4-3-7-17-13(8)22-12/h1-7H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSXPOJNVBMTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

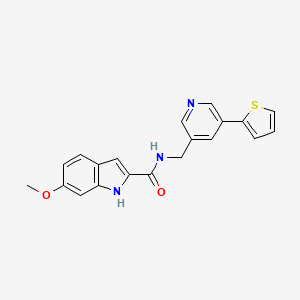

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

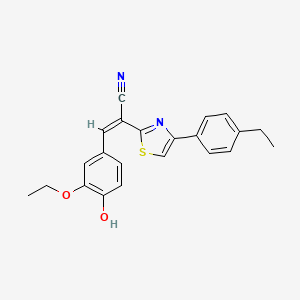

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

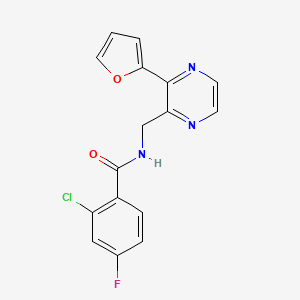

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)